molecular formula C19H21NO3 B295002 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone

2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B295002
M. Wt: 311.4 g/mol
InChI Key: YDIZLORLDJAVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C19H21NO3. It is a derivative of pyrrolidine, featuring a phenyl group and a methoxyphenoxyacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride. This intermediate is then reacted with 3-phenylpyrrolidine under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C19H21NO3/c1-22-17-7-9-18(10-8-17)23-14-19(21)20-12-11-16(13-20)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3

InChI Key

YDIZLORLDJAVOP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

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